molecular formula C8H13N3O B1604091 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 795310-41-7

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B1604091
CAS RN: 795310-41-7
M. Wt: 167.21 g/mol
InChI Key: CNYQWRSPRSMVCG-UHFFFAOYSA-N
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Description

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a heterocyclic compound. The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anticancer Agent

Compounds containing the 1,2,4-oxadiazole ring, such as “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine”, have been synthesized and evaluated for their anticancer activity . These compounds have shown promising results against various cancer cell lines, including breast (T47D) and prostate (PC-3) cancer cell lines . The IC50 values observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Antibacterial Agent

1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause rice bacterial leaf blight and rice bacterial leaf streaks respectively . These compounds have shown excellent antibacterial activity with EC50 values ranging from 19.04 to 36.25 μg/mL .

Antifungal Agent

These compounds have also shown anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture .

Nematocidal Agent

1,2,4-oxadiazole derivatives have shown remarkable nematocidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci . These nematodes infect over 3000 plant species worldwide, causing significant economic losses .

Treatment of Duchenne Muscular Dystrophy

Ataluren, a compound containing the 1,2,4-oxadiazole ring, is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Drug Designing

The recognition of prime molecular targets for cancer therapy has paved the way to a paradigm shift in drug discovery. More emphasis is now placed on molecules for drug designing . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

properties

IUPAC Name

3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYQWRSPRSMVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639917
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

795310-41-7
Record name 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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